molecular formula C9H15NO2 B1426189 Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate CAS No. 1252672-38-0

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

Cat. No. B1426189
M. Wt: 169.22 g/mol
InChI Key: SLVBGSLDDDRHKZ-UHFFFAOYSA-N
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Description

“Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 1252672-38-0 . It has a molecular weight of 169.22 . The IUPAC name for this compound is methyl 4-aminobicyclo [2.2.1]heptane-1-carboxylate . It is typically stored in a dark place, sealed in dry, at 2-8°C . The physical form of this compound is a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The InChI code for “Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” is 1S/C9H15NO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” has a molecular weight of 169.22 g/mol . The compound has a topological polar surface area of 52.3 Ų . It has a complexity of 217 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid .

Scientific Research Applications

Organic Synthesis and Structural Analysis

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate derivatives play a crucial role in organic synthesis, showcasing their versatility in forming complex molecular structures. For instance, they have been utilized in the synthesis of methylene-bridged pyrrolo[2,1-b]quinazolinones, highlighting the compound's ability to form methylene-bridged structures through reactions with di-exo-3-aminobicyclo[2.2.1]heptane-2-methanamine, leading to pentacyclic products containing dipyrrolodiazepine moieties (Stájer, Szabó, Csámpai, & Sohár, 2004). Furthermore, its isomeric forms have been explored for their specificity to membrane transport systems, indicating their potential in cellular uptake studies (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).

Chemical Synthesis and Medicinal Chemistry Applications

The compound's structure has been key in developing analogues for methionine and in understanding neighboring group participation in anodic oxidation, providing insights into electrochemical properties of such constrained amino acids (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990). Additionally, its derivatives have been synthesized for studying stereostructure and transport applications, demonstrating the compound's role in generating conformationally restricted amino acids that can influence amino acid transport systems (Onogi, Higashibayashi, & Sakurai, 2012).

Structural and Stereochemical Studies

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate and its derivatives have been pivotal in studying conformationally restricted γ-turn mimics, which are significant in protein and peptide research. The efficient asymmetric synthesis and structural analysis of these compounds have provided valuable insights into intramolecular hydrogen bonding and the confirmation of turn structures, which are crucial for understanding protein folding and stability (Park et al., 2008).

Safety And Hazards

“Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate” has several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVBGSLDDDRHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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